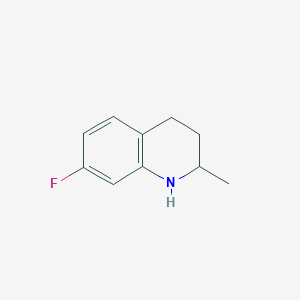

7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

CAS No.: 560085-09-8

Cat. No.: VC8124650

Molecular Formula: C10H12FN

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 560085-09-8 |

|---|---|

| Molecular Formula | C10H12FN |

| Molecular Weight | 165.21 g/mol |

| IUPAC Name | 7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline |

| Standard InChI | InChI=1S/C10H12FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7,12H,2-3H2,1H3 |

| Standard InChI Key | NSGXZIXVOVPKAS-UHFFFAOYSA-N |

| SMILES | CC1CCC2=C(N1)C=C(C=C2)F |

| Canonical SMILES | CC1CCC2=C(N1)C=C(C=C2)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS No. 1388106-07-7) possesses the molecular formula C₁₀H₁₂FN and a molecular weight of 165.21 g/mol . Its IUPAC name, (2R)-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, highlights the chiral center at the 2-position, which confers stereochemical specificity to the compound . The fluorine substitution at position 7 and methyl group at position 2 influence electronic distribution, lipophilicity, and intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies.

Table 1: Key Physicochemical Properties

Spectroscopic and Computational Data

The compound’s 3D conformation, accessible via PubChem’s interactive model , reveals a puckered piperidine ring with axial fluorine orientation. Density functional theory (DFT) calculations predict dipole moments of 2.1–2.4 D, influenced by fluorine’s electronegativity and the methyl group’s steric effects . Nuclear magnetic resonance (NMR) data for analogous tetrahydroquinolines suggest characteristic shifts: δ 1.2–1.5 ppm (methyl protons), δ 4.1–4.3 ppm (piperidine CH₂), and δ 6.8–7.1 ppm (aromatic protons) .

Synthesis and Regiochemical Control

Deoxyfluorination of Catecholamine Derivatives

A regiocomplementary synthesis route, developed by Saito et al. , involves cyclization of N-protected catecholamines followed by deoxyfluorination. For 7-fluoro derivatives, N-methoxycarbonyl-protected catecholamines undergo oxidative cyclization to form 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines. Subsequent treatment with Deoxo-Fluor® selectively replaces the 7-hydroxyl group with fluorine, yielding 7-fluoro-2-methyltetrahydroquinoline in 72–85% yield . The N-protecting group’s electron-withdrawing nature directs fluorination to the 7-position, as demonstrated by X-ray crystallography .

Table 2: Synthetic Routes to 7-Fluoro-2-methyltetrahydroquinoline

| Method | Key Steps | Yield | Regioselectivity | Source |

|---|---|---|---|---|

| Deoxyfluorination | Cyclization → Deoxyfluorination | 72–85% | 7-Fluoro | |

| Hydroaminoalkylation | Ti-catalyzed hydroaminoalkylation → BHA | 61–78% | N/A |

Titanium-Catalyzed Hydroaminoalkylation

An alternative two-step procedure by Schmidt et al. employs a titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by Buchwald–Hartwig amination (BHA). While this method efficiently constructs the tetrahydroquinoline core, fluorination requires additional steps, making it less direct than deoxyfluorination .

Biological and Pharmacological Implications

Bioactivity of Tetrahydroquinoline Analogues

Future Directions and Research Opportunities

Expanding Synthetic Methodologies

-

Photoredox Catalysis: Visible-light-mediated C–H fluorination could bypass multi-step sequences .

-

Biocatalytic Fluorination: Engineered fluorinases may enable regioselective fluorination under mild conditions .

Target Identification and Validation

High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) is warranted, given fluorine’s role in ATP-binding pocket interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume